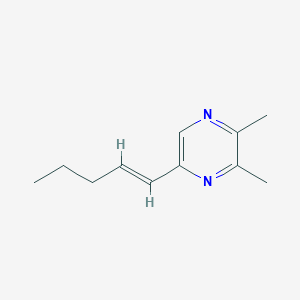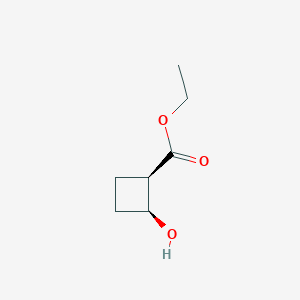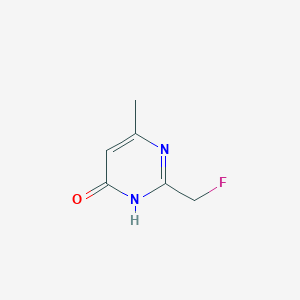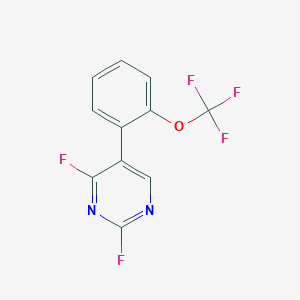
2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a fluorinated aromatic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms and a trifluoromethoxy group imparts unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the desired functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluoro-5-(trifluoromethoxy)benzaldehyde
- 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
- 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid
Uniqueness
2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H5F5N2O |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2,4-difluoro-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2O/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)19-11(14,15)16/h1-5H |
InChI-Schlüssel |
WBCFXZNXCHUJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


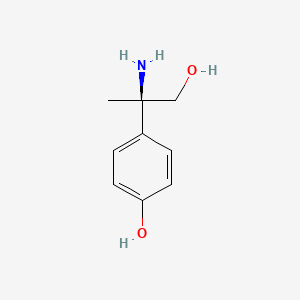
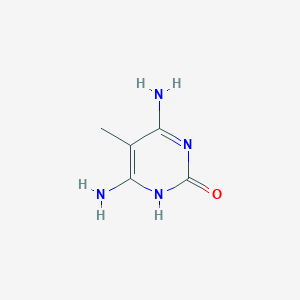
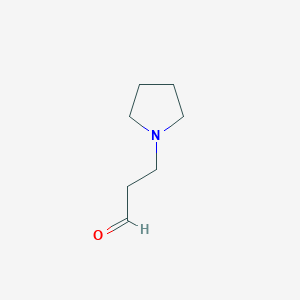
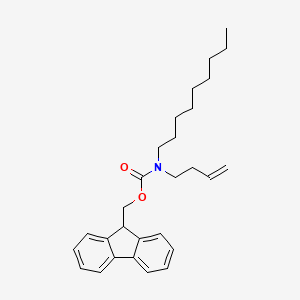
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)

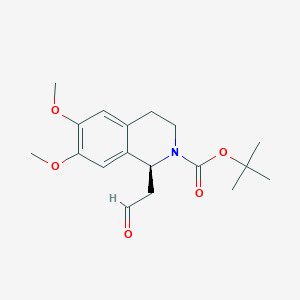
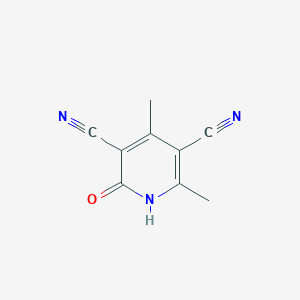
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)

